Linoleoyl chloride

説明

Definitional Framework and Chemical Classification in Research

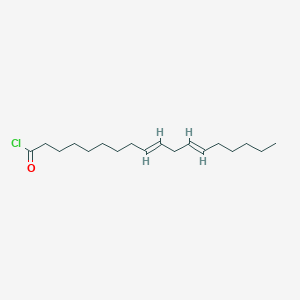

Linoleoyl chloride is classified as an acyl chloride, a type of organic compound characterized by the functional group -COCl. evitachem.comwikipedia.org Specifically, it is a fatty acyl chloride, derived from linoleic acid, a polyunsaturated fatty acid with two double bonds. Its chemical structure consists of an 18-carbon chain with a chloride atom attached to the carbonyl group, making it a highly reactive molecule. chemistrytalk.org This reactivity is a key aspect of its utility in chemical synthesis. chemimpex.com

The IUPAC name for this compound is (9Z,12Z)-9,12-octadecadienoyl chloride. chemspider.com It is typically a colorless to pale yellow liquid and is soluble in organic solvents, while it reacts with water. chemimpex.comcymitquimica.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 7459-33-8 chemimpex.com |

| Molecular Formula | C18H31ClO chemimpex.com |

| Molecular Weight | 298.9 g/mol chemimpex.com |

| Appearance | Colorless to light orange to yellow clear liquid chemimpex.com |

| Boiling Point | 167 - 169 °C / 2.3 mmHg chemimpex.com |

| Density | 0.930 g/cm³ chemimpex.com |

| Refractive Index | n20/D 1.470 chemimpex.com |

| Purity | ≥ 99% (Assay by titration) chemimpex.com |

Historical Perspectives and Early Investigations of Acyl Chlorides in Organic Synthesis

Acyl chlorides, as a class of compounds, have long been recognized for their high reactivity and importance as intermediates in organic synthesis. fiveable.mebritannica.com Their ability to readily react with nucleophiles makes them valuable for creating a variety of other organic compounds. wikipedia.org Historically, the synthesis of acyl chlorides was achieved by reacting carboxylic acids with reagents like thionyl chloride (SOCl2), phosphorus trichloride (PCl3), or phosphorus pentachloride (PCl5). orgsyn.orgpressbooks.pub

While these methods were effective, they often came with challenges, such as the production of difficult-to-remove byproducts and the need for stringent reaction conditions. For instance, the use of phosphorus trichloride can lead to impure products, while phosphorus pentachloride generates hazardous hydrogen chloride gas. The development of methods using thionyl chloride and, later, oxalyl chloride offered cleaner and more efficient routes to acyl chlorides. orgsyn.org

Significance in Contemporary Chemical and Biochemical Research

This compound continues to be a significant compound in modern chemical and biochemical research. ontosight.ai Its reactivity makes it a key building block in the synthesis of a wide range of molecules. chemimpex.com In biochemistry, it is used in studies of lipid metabolism and cellular signaling pathways. evitachem.com The introduction of the linoleoyl group can mimic natural lipid interactions, allowing researchers to probe biological processes. evitachem.com

特性

CAS番号 |

7459-33-8 |

|---|---|

分子式 |

C18H31ClO |

分子量 |

298.9 g/mol |

IUPAC名 |

(9E,12E)-octadeca-9,12-dienoyl chloride |

InChI |

InChI=1S/C18H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3/b7-6+,10-9+ |

InChIキー |

FBWMYSQUTZRHAT-AVQMFFATSA-N |

SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)Cl |

異性体SMILES |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)Cl |

正規SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)Cl |

他のCAS番号 |

7459-33-8 |

ピクトグラム |

Corrosive |

同義語 |

(9Z,12Z)-9,12-Octadecadienoyl Chloride; (Z,Z)-9,12-Octadecadienoyl Chloride; (Z,Z)-Octadeca-9,12-dienoyl Chloride; Linoleic Acid Chloride; |

製品の起源 |

United States |

Advanced Synthetic Methodologies for Linoleoyl Chloride

Established Laboratory Synthesis Protocols from Linoleic Acid

Traditional methods for synthesizing linoleoyl chloride from linoleic acid have been well-documented in chemical literature. These protocols often involve the use of strong chlorinating agents and have been the mainstay of laboratory-scale production for many years.

The use of thionyl chloride (SOCl₂) is a common and effective method for the preparation of acyl chlorides from carboxylic acids, including linoleic acid. evitachem.com The reaction involves treating linoleic acid with thionyl chloride, which converts the carboxylic acid into this compound, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. chemguide.co.uk

The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the acyl chloride product. Often, the reaction is carried out at reflux temperatures, between 60-80°C, to drive the reaction to completion. While this method is efficient, a key challenge is the potential for side reactions and the formation of colored impurities, which may necessitate further purification of the final product. The corrosive nature of the gaseous byproducts also requires careful handling and appropriate experimental setups.

A continuous process variation utilizing thionyl chloride and a catalyst like N,N-dimethylformamide (DMF) in a stirred-tank reactor has been developed to improve efficiency and minimize waste. In this setup, linoleic acid and the catalyst are fed continuously, while thionyl chloride and hydrogen chloride are introduced under atmospheric pressure. This method can achieve a high conversion rate of 98% within 2 to 3 hours and allows for the recycling of the catalyst phase.

| Reagent | Conditions | Byproducts | Key Considerations |

| Thionyl Chloride (SOCl₂) | Anhydrous, Reflux (60-80°C) | SO₂, HCl | Potential for colored impurities, corrosive byproducts |

Oxalyl chloride ((COCl)₂) is another effective reagent for the synthesis of acyl chlorides from carboxylic acids. This method is often favored for its milder reaction conditions compared to thionyl chloride. The reaction of linoleic acid with oxalyl chloride produces this compound along with gaseous byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), which are easily removed from the reaction mixture.

One documented procedure involves dissolving linoleic acid in a suitable solvent like hexane and then adding oxalyl chloride. prepchem.com The reaction is typically stirred for a period at room temperature under dry conditions to ensure the formation of the acyl chloride. prepchem.com This method has been reported to yield the desired product in high purity. umich.edu For instance, the synthesis of oleoyl chloride, a similar fatty acyl chloride, using oxalyl chloride in carbon tetrachloride resulted in a high yield of 86%. orgsyn.org

Phosphorus halides, specifically phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅), are classic reagents for the conversion of carboxylic acids to acyl chlorides. orgsyn.org

Phosphorus Trichloride (PCl₃): This liquid reagent reacts with linoleic acid at ambient temperatures. The reaction yields this compound and phosphorous acid (H₃PO₃) as a byproduct. chemguide.co.uk A significant drawback of this method is that the removal of the non-volatile phosphorous acid can be challenging, often leading to impure products, especially for higher boiling point acid chlorides. The yield using PCl₃ for similar acyl chlorides has been reported to be around 60%. orgsyn.org

Phosphorus Pentachloride (PCl₅): PCl₅ is a solid and a more reactive chlorinating agent than PCl₃. chemguide.co.uk The reaction with a carboxylic acid produces the acyl chloride, phosphorus oxychloride (POCl₃), and hydrogen chloride (HCl). chemguide.co.uk While effective, the reaction with PCl₅ requires careful temperature control, often conducted at 0–5°C, to prevent decomposition and side reactions. The generation of hazardous HCl gas is also a concern. Due to issues with scalability and byproduct removal, both PCl₃ and PCl₅ are now less commonly used in industrial settings for this transformation.

| Reagent | Reaction Byproducts | Key Considerations |

| Phosphorus Trichloride (PCl₃) | Phosphorous Acid (H₃PO₃) | Difficult to remove byproduct, leading to impure product. |

| Phosphorus Pentachloride (PCl₅) | Phosphorus Oxychloride (POCl₃), Hydrogen Chloride (HCl) | Requires stringent temperature control (0–5°C), generates hazardous HCl. |

Oxalyl Chloride Mediated Transformations

Modern and Sustainable Synthetic Approaches for this compound

In recent years, there has been a growing emphasis on developing more sustainable and safer methods for chemical synthesis. This has led to the exploration of alternative reagents and reaction conditions for the production of this compound.

Triphosgene, or bis(trichloromethyl) carbonate, is a solid, safer alternative to the highly toxic phosgene gas. nih.gov It has been successfully employed in the synthesis of acyl chlorides from carboxylic acids. The reaction of linoleic acid with triphosgene is typically catalyzed by N,N-dimethylformamide (DMF).

The synthesis is generally carried out at temperatures ranging from 40 to 80°C, with reaction times between 30 minutes and 8 hours. google.com The molar ratio of linoleic acid to triphosgene can be varied, typically from 3:1 to 1:1. google.com This method has been shown to produce this compound with high purity (95%) and in high yield (95%). The controlled release of HCl during the reaction enhances the safety and scalability of this process.

A significant advancement in sustainable chemistry is the development of solvent-free reaction conditions. For the synthesis of this compound, emerging methods utilize immobilized catalysts. One such approach involves using N,N-dimethylformamide (DMF) immobilized on silica gel. This heterogeneous catalytic system eliminates the need for a solvent, which simplifies the work-up procedure and reduces chemical waste.

This solvent-free method has been reported to increase reaction rates by 20% compared to traditional solvent-based systems. The ability to perform reactions without a solvent not only has environmental benefits but can also lead to more efficient and cost-effective production processes.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has emerged as a method for accelerating the formation of this compound. This technique significantly reduces reaction times when compared to conventional heating methods. Research indicates that the use of microwave irradiation can shorten the synthesis duration to as little as 10 to 15 minutes. This rapid heating is attributed to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to a rapid increase in temperature.

The process typically involves the reaction of linoleic acid with a chlorinating agent in the presence of a suitable catalyst under microwave irradiation. orientjchem.orgnih.gov While the reaction speed is a significant advantage, challenges related to the scalability of this method for large-volume industrial production remain a consideration.

Industrial-Scale Production Methodologies for this compound

Continuous Flow Reactor Systems for High-Throughput Synthesis

Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and mixing, making them suitable for the large-scale synthesis of this compound. vapourtec.comsyrris.jp These systems involve continuously feeding reactants into a reactor vessel where they mix and react, with the product being continuously removed. syrris.jpmit.edu This approach is in contrast to traditional batch processing where reactants are loaded, reacted, and then the product is collected in discrete batches. syrris.jp

Different types of continuous flow reactors can be employed, including chip-based, coil-based, and packed bed reactors. syrris.jp A continuous process for producing acyl chlorides utilizes a stirred-tank reactor where the carboxylic acid, a recycled catalyst adduct, and the chlorinating agent (such as phosgene) are continuously introduced. google.com This method allows for high-throughput synthesis and consistent product quality. vapourtec.com

Table 1: Comparison of Reactor Types for Continuous Synthesis

| Reactor Type | Key Characteristics | Advantages |

|---|---|---|

| Chip-based | Microreactors with etched channels, often made of glass or silicon carbide. syrris.jp | Excellent heat transfer due to high surface area-to-volume ratio; precise control over reaction conditions. syrris.jp |

| Coil-based | Tubing (e.g., PFTE, PFA, Stainless Steel) through which the reaction mixture flows. syrris.jp | Lower cost compared to chip-based reactors; suitable for a wide range of temperatures and pressures. syrris.jp |

| Packed Bed | A column or cartridge filled with a solid reagent or catalyst. syrris.jp | High molarity of the reagent; simplifies product separation. syrris.jp |

| Stirred-Tank (CSTR) | A vessel with continuous stirring to ensure uniform mixing of reactants. vapourtec.com | Well-suited for reactions requiring high conversion rates; stable and uniform performance. vapourtec.commt.com |

Catalyst Recycling and Phase Separation Efficiencies

In industrial-scale production, particularly in systems utilizing phosgene and a catalyst like N,N-dimethylformamide (DMF), the efficiency of catalyst recycling is a critical economic and environmental consideration. google.com After the reaction, a biphasic system is often formed, with an upper phase containing the purified this compound and a lower, catalyst-rich phase. This catalyst-containing phase, typically a DMF-HCl adduct, can be separated and reused in subsequent batches, which can reduce raw material costs by 30–40%.

The effectiveness of this process hinges on high phase separation efficiency. The use of coalescence filters can achieve greater than 99% phase isolation, ensuring minimal loss of the valuable catalyst and preventing contamination of the final product. The ability to cleanly separate the product from the catalyst complex is a significant advantage, although challenges in achieving complete separation have been noted. google.com

Multi-Stage Continuous Stirred-Tank Reactor (CSTR) Systems

For high-throughput synthesis of this compound, multi-stage Continuous Stirred-Tank Reactor (CSTR) systems are employed. acs.org A CSTR is a reactor type where reactants are continuously fed into a well-stirred vessel, ensuring a uniform composition throughout. vapourtec.com By connecting multiple CSTRs in a cascade (a series of reactors), a more controlled residence time distribution can be achieved, which approaches the efficiency of a plug flow reactor (PFR). vapourtec.com

Research has demonstrated the effectiveness of a three-reactor cascade system for acyl chloride production. In such a setup, intermediate treatment with hydrogen chloride (HCl) between the reactors can significantly enhance product purity by reducing residual catalyst adducts to levels below 0.05%. This multi-stage approach allows for precise control over the reaction as it proceeds, leading to a higher quality final product. mt.comacs.org

Purification and Isolation Techniques for Research-Grade this compound

Distillation under Reduced Pressure Methodologies

Distillation under reduced pressure, or vacuum distillation, is a primary technique for purifying this compound to research-grade quality. rochester.edu This method is particularly advantageous because it allows for the distillation of compounds at temperatures lower than their atmospheric boiling points, which helps to prevent thermal decomposition of heat-sensitive substances like fatty acid chlorides. rochester.eduspecengineers.com

The process involves heating the crude this compound in a flask connected to a vacuum source, which lowers the pressure inside the apparatus. rochester.edu As the liquid boils at a reduced temperature, the vapor passes through a condenser and is collected as a purified liquid. rochester.edu For this compound, a boiling point of 167 - 169 °C at a pressure of 2.3 mmHg has been reported. chemimpex.com Another source indicates a boiling point of 180–185°C at 1–2 mm pressure. orgsyn.org To achieve a water-white product, very low pressures resulting in a boiling point of 99–109°C at 25 μ have been used. orgsyn.org The efficiency of the distillation is dependent on maintaining a stable, low pressure and ensuring all glassware joints are properly sealed to prevent leaks. rochester.edu

Table 2: Reported Boiling Points of this compound under Reduced Pressure

| Boiling Point (°C) | Pressure | Reference |

|---|---|---|

| 167 - 169 | 2.3 mmHg | chemimpex.com |

| 180 - 185 | 1 - 2 mm | orgsyn.org |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Linoleic acid |

| Phosgene |

| N,N-dimethylformamide (DMF) |

| Hydrogen chloride (HCl) |

| Thionyl chloride |

| Oxalyl chloride |

Column Chromatography Applications

Following the synthesis of this compound, column chromatography is a principal method for its purification, effectively separating the desired product from unreacted starting materials, byproducts, and other impurities. The selection of the stationary and mobile phases is critical to achieving high purity.

Silica gel is the most commonly used stationary phase for the purification of this compound and its derivatives. amazonaws.comprepchem.com The polarity of the solvent system (mobile phase) is adjusted to control the elution of the compounds from the column. A less polar solvent system will allow the nonpolar this compound to move through the column more quickly, while more polar impurities will be retained longer.

Detailed research findings demonstrate the utility of silica gel column chromatography in various synthetic contexts involving this compound or its precursors. For instance, in the synthesis of linoleic acid esters, crude products are frequently purified using silica gel column chromatography. amazonaws.com The specific solvent systems employed vary depending on the polarity of the target molecule and the impurities present.

Interactive Table:

Table 1: Examples of Column Chromatography Conditions for Purification of this compound Derivatives| Target Compound | Stationary Phase | Mobile Phase (Eluent) | Reference |

| 13-LAHLA methyl ester | Silica gel | Hexanes:EtOAc (96:4) | amazonaws.com |

| 9-LAHLA methyl ester | Silica gel | Hexanes:EtOAc (97:3) | amazonaws.com |

| Methyl 9-hydroxyl linoleate | Silica gel | Hexane:EtOAc (90:10 to 89:11) | amazonaws.com |

| (S)-8-bromooct-6-yn-4-ol derivative | Silica gel | Hexanes:EtOAc (8:1 to 4:1) | amazonaws.com |

| Linoleyl iodide | Silica gel | Skelly B (a petroleum ether fraction) | prepchem.com |

| Diene intermediates | Silica gel | 5% - 30% EtOAc in hexane | rsc.org |

The efficiency of the separation is often monitored by thin-layer chromatography (TLC), which provides a rapid assessment of the fractions collected from the column. prepchem.com In the purification of linoleyl iodide, a related compound, TLC was used to track the progress of the purification, with the final product having a distinct Rf value. prepchem.com

In addition to traditional column chromatography, other variations like flash column chromatography and dry column chromatography are also employed. amazonaws.comnih.gov Flash chromatography, which uses pressure to increase the flow rate of the mobile phase, can significantly reduce the purification time. amazonaws.com Dry column chromatography was used to purify triacylglycerols synthesized using this compound, resulting in high functional and isomeric purities. nih.gov

High-performance liquid chromatography (HPLC) represents a more advanced chromatographic technique used for the analysis and purification of fatty acid derivatives. tandfonline.comresearchgate.net Reverse-phase HPLC with C18 columns is effective for separating derivatives of this compound.

Advanced Chemical Reactivity and Mechanistic Studies of Linoleoyl Chloride

Fundamental Reaction Pathways as a Reactive Acylating Agent

As a potent acylating agent, linoleoyl chloride readily reacts with nucleophiles. The electron-withdrawing nature of the chlorine atom polarizes the carbonyl carbon, making it highly susceptible to nucleophilic attack. This reactivity is central to its primary reaction pathways.

Nucleophilic Acyl Substitution Reactions

The most common reactions involving this compound are nucleophilic acyl substitutions, where a nucleophile replaces the chloride ion. scbt.com This reaction proceeds through a tetrahedral intermediate, which then collapses to expel the chloride leaving group and form the new acylated product. masterorganicchemistry.comlibretexts.org

This compound reacts with alcohols and other hydroxyl-containing compounds to form esters. chemistrysteps.com This reaction is a cornerstone of its synthetic utility, enabling the production of various linoleate esters. For instance, the reaction with glycerol derivatives can be used to synthesize specific diacylglycerols. ahajournals.org The esterification of guar gum, a polysaccharide with abundant hydroxyl groups, with fatty acid chlorides like this compound has been explored to create derivatives with altered physical properties for use as emulsifiers and thickeners. pjoes.com The general mechanism involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the acyl chloride. libretexts.org

Table 1: Examples of Esterification Reactions with this compound

| Reactant | Product | Significance |

| Hydroxyl-containing compounds (e.g., alcohols, polyols) | Linoleate Esters | Synthesis of various esters for industrial and research applications. chemistrysteps.com |

| D-glyceric acid calcium salt | Dilinoleoyl-D-glyceric acid | A derivative with potential applications in cell studies. evitachem.com |

| Guar Gum | Guar Esters | Modification of natural polymers to create emulsifiers and thickeners. pjoes.com |

| 1-O-eicosodec-9'-enyl-sn-glycerol | 1-O-eicosodec-9'-enyl-2-oleoyl-sn-glycerol | Synthesis of specific diacylglycerols for research in myocardial ischemia. ahajournals.org |

This compound readily reacts with ammonia, primary amines, and secondary amines to yield primary, secondary, and tertiary amides, respectively. chemistrysteps.comlibretexts.org The reaction mechanism is a nucleophilic addition-elimination process. chemistrystudent.com The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. chemistrystudent.comchemguide.co.uk This is followed by the elimination of a chloride ion and deprotonation to form the stable amide product. libretexts.orgchemguide.co.uk Due to the basicity of amines, any hydrogen chloride byproduct formed will typically react with excess amine to form an ammonium chloride salt. chemguide.co.uk

Table 2: Amidation Reactions of Acyl Chlorides with Amines

| Amine Type | Product |

| Ammonia (NH₃) | Primary Amide (R-CONH₂) |

| Primary Amine (R'-NH₂) | Secondary Amide (R-CONH-R') |

| Secondary Amine (R''₂NH) | Tertiary Amide (R-CONR''₂) |

Note: R represents the linoleoyl group.

Esterification with Hydroxyl-Containing Compounds

Hydrolytic Deacylation Pathways

In the presence of water, this compound undergoes hydrolysis to form linoleic acid and hydrochloric acid. acs.org This reaction is a classic example of nucleophilic acyl substitution where water acts as the nucleophile. acs.org The mechanism involves the attack of a water molecule on the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses, expelling a chloride ion. acs.org This reactivity necessitates that this compound be stored in dry conditions to prevent degradation. cymitquimica.comchemistrysteps.com

The hydrolysis of lipids, a process known as deacylation, is also a critical aspect of lipid metabolism. nih.govoup.com While not directly involving this compound, the study of enzymatic deacylation provides insights into the stability and turnover of acyl chains in biological systems. For example, phospholipases are enzymes that catalyze the hydrolysis of ester bonds in phospholipids. acs.org

Addition Reactions Involving Carbon-Carbon Multiple Bonds

The two carbon-carbon double bonds in the linoleoyl chain can undergo addition reactions. These reactions are characteristic of unsaturated compounds. While the acyl chloride group is typically more reactive towards nucleophiles, the double bonds can react with electrophiles or free radicals under specific conditions. bhu.ac.in For example, halogens can add across the double bonds to form di-halogenated derivatives. Another significant reaction is ozonolysis, which can cleave the double bonds to produce smaller, oxygenated fragments, a technique often used for structural elucidation.

Factors Governing Reactivity and Selectivity in this compound Transformations

Several factors influence the reactivity of this compound and the selectivity of its transformations.

Nucleophile Strength: The rate of nucleophilic acyl substitution is dependent on the strength of the nucleophile. Stronger nucleophiles, such as amines, react more rapidly with this compound than weaker nucleophiles like alcohols or water. chemistrysteps.com

Steric Hindrance: The accessibility of the carbonyl carbon can be affected by steric bulk on both the this compound molecule and the attacking nucleophile. Highly hindered nucleophiles may react more slowly.

Solvent: The choice of solvent can influence reaction rates and pathways. This compound is soluble in organic solvents but reacts with protic solvents like water. cymitquimica.com

Temperature: Reaction rates are generally increased at higher temperatures. acs.org

Catalysts: The presence of a catalyst can significantly alter the course of a reaction. For instance, in the esterification of guar gum, pyridine is used as a catalyst to form an intermediate complex, which then reacts with the hydroxyl groups of the gum. pjoes.com

Reaction Conditions for Addition Reactions: The conditions for addition reactions at the double bonds are distinct from those for nucleophilic acyl substitution. Electrophilic additions, for example, often involve the generation of a carbocation intermediate, and the regioselectivity can be influenced by the stability of this intermediate. uobasrah.edu.iq

Catalytic Strategies in this compound Mediated Acylations

The high reactivity of this compound allows it to acylate a wide range of nucleophiles, such as alcohols and amines, to form corresponding esters and amides. evitachem.com While these reactions can proceed without catalysts, the use of catalytic systems is crucial for enhancing reaction rates, improving yields, and increasing selectivity, particularly with less reactive substrates or under milder conditions. Research has explored various catalytic strategies, including nucleophilic, enzymatic, and metal-based catalysis, to optimize this compound-mediated acylations.

Nucleophilic Catalysis

Nucleophilic catalysts, such as 4-dimethylaminopyridine (DMAP) and pyridine, are commonly employed in acylation reactions involving acyl chlorides. They function by reacting with the acyl chloride to form a highly reactive intermediate, which is then more readily attacked by the primary nucleophile (e.g., an alcohol or amine).

A prominent example is the synthesis of complex esters. In the preparation of specific cholesterol-based esters, this compound is reacted with the hydroxyl group of a cholesterol derivative. researchgate.net This reaction is effectively catalyzed by a combination of triethylamine (Et₃N), which acts as a base to neutralize the HCl byproduct, and a catalytic amount of DMAP. researchgate.net DMAP forms a highly reactive N-acylpyridinium salt with this compound, which is significantly more electrophilic than the acyl chloride itself, thus accelerating the rate of esterification. For sterically hindered or less reactive amines, DMAP has also been shown to be an effective catalyst for amidation reactions. bocsci.com

The general mechanism for DMAP catalysis involves the initial attack of the dimethylamino nitrogen of DMAP on the carbonyl carbon of this compound, displacing the chloride and forming the N-linoleoyl-4-dimethylaminopyridinium chloride intermediate. This intermediate is then attacked by the alcohol or amine nucleophile, transferring the linoleoyl group and regenerating the DMAP catalyst.

| Catalyst System | Substrate Example | Product Type | Reaction Conditions | Research Finding |

| Et₃N / DMAP | (24S)-OHCholesterol derivative | Ester | THF, 0 °C to room temp., 16 h | DMAP serves as a nucleophilic catalyst to facilitate the efficient synthesis of the target sterol ester. researchgate.net |

| DMAP | Sterically hindered/less reactive aryl amines | Amide | N/A | The addition of a catalyst like DMAP can be necessary to drive the reaction to completion when unreactive amines are used. bocsci.com |

| Pyridine | General amines/alcohols | Amide/Ester | N/A | Used as a base and can act as a nucleophilic catalyst in acylations with acyl chlorides like this compound. google.com |

Lewis Acid Catalysis

Lewis acids can activate the acyl chloride by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. This strategy is particularly useful for acylating substrates that are poor nucleophiles.

Recent studies have demonstrated the utility of erbium salts, such as erbium trifluoromethanesulfonate (Er(OTf)₃), as non-toxic and effective Lewis acid catalysts. Er(III) has been successfully used to catalyze the acylation of hydroxytyrosol with a range of fatty acid chlorides, including this compound. mdpi.com The affinity of the lanthanide for the carbonyl oxygen facilitates the acylation under mild conditions. mdpi.com This approach is notable for its compatibility with alternative and greener reaction media. mdpi.com

| Catalyst | Substrate | Product Type | Key Feature | Research Finding |

| Erbium(III) triflate (Er(OTf)₃) | Hydroxytyrosol | Ester | Non-toxic Lewis acid | Erbium salts effectively catalyze the conjugation of linoleoyl moieties to hydroxytyrosol. mdpi.com |

Heterogeneous and Other Metal-Based Catalysis

The development of heterogeneous catalysts is of significant interest as they can be easily separated from the reaction mixture and potentially reused. Copper(II) oxide (CuO) has been identified as a mild and efficient heterogeneous catalyst for the acylation of amines and alcohols with various acyl chlorides. koreascience.kr This method avoids the need for a base and works across a wide range of substrates, including less nucleophilic and sterically hindered amines. koreascience.kr Though specific examples with this compound are not detailed, the general applicability suggests its potential in this context. The reaction is typically performed at room temperature in solvents like acetonitrile or dichloromethane. koreascience.kr

| Catalyst | Substrate Type | Product Type | Reaction Conditions | Key Feature |

| Copper(II) oxide (CuO) | Amines, Alcohols | Amide, Ester | Acetonitrile, room temp. | Mild, efficient, and base-free catalytic acylation. koreascience.kr |

Enzymatic Catalysis

Enzymatic catalysis offers remarkable specificity and operates under mild, environmentally benign conditions. Lipases and acyltransferases have been investigated for their ability to mediate acylations using linoleoyl groups.

The enzyme tafazzin, a transacylase found in mitochondria, plays a critical role in the remodeling of cardiolipin. nih.govnih.gov Studies with Saccharomyces cerevisiae tafazzin have shown that it catalyzes the transfer of acyl chains from phospholipids like phosphatidylcholine to monolyso-cardiolipin (MLCL). nih.gov The enzyme exhibits a distinct substrate specificity, with a preference for transferring linoleoyl groups over other fatty acyl chains such as oleoyl, palmitoleoyl, and palmitoyl groups. nih.govnih.gov In these reactions, tafazzin selectively removes the acyl chain from the sn-2 position of the donor phospholipid and transfers it to the MLCL acceptor. nih.gov

Another class of enzymes, phospholipid:diacylglycerol acyltransferases (PDAT), found in yeast and plants, catalyzes the acyl-CoA-independent synthesis of triacylglycerol. pnas.org This enzyme transfers an acyl group, such as a linoleoyl group, from a phospholipid donor directly to diacylglycerol. pnas.org Such enzymatic pathways are crucial for channeling specific fatty acids into storage lipids. pnas.org

| Enzyme (Catalyst) | Acyl Donor | Acyl Acceptor | Function | Research Finding |

| Tafazzin | Phosphatidylcholine | Monolyso-cardiolipin (MLCL) | Transacylation | Exhibits high specificity for transferring linoleoyl groups in the remodeling of cardiolipin. nih.govnih.gov |

| Phospholipid:diacylglycerol acyltransferase (PDAT) | Phospholipid | Diacylglycerol (DAG) | Triacylglycerol synthesis | Provides an acyl-CoA-independent pathway for synthesizing triacylglycerol using phospholipid acyl donors. pnas.org |

Linoleoyl Chloride in Contemporary Biochemical and Biological Research Methodologies

Investigation of Lipid Metabolism Pathways

Linoleoyl chloride is instrumental in studies aimed at understanding the intricate pathways of lipid metabolism. ontosight.ai Its ability to readily acylate other molecules allows researchers to synthesize specific lipid species and trace their metabolic fates within cells. evitachem.com

Elucidation of Fatty Acyl Glyceric Acid Formation

A significant application of this compound is in the synthesis of fatty acyl glyceric acids, which are important molecules in cellular signaling. evitachem.com For instance, researchers have synthesized dilinoleoyl-D-glyceric acid (LA₂-DGA) by reacting this compound with a D-glyceric acid calcium salt derivative. nih.govresearchgate.netjst.go.jp This synthesis allows for the production of specific glyceric acid derivatives to study their biological effects. nih.gov In one study, the synthesized LA₂-DGA was evaluated for its cytotoxicity on human dermal fibroblasts and endothelial cells and was found to have no significant toxic effects, highlighting its potential for further biological investigation. nih.govjst.go.jp

The synthesis of such derivatives is crucial for understanding the roles of specific fatty acyl chains in the biological activity of glyceric acids. The general scheme for this type of synthesis involves the esterification of a protected glyceric acid with this compound, followed by deprotection to yield the desired fatty acyl glyceric acid. nih.gov

Research on Modulation of Cellular Lipid Profiles

This compound and its derivatives are utilized to investigate how external fatty acids can modulate the lipid composition of cells. nih.gov Research has shown that supplementing cell culture media with linoleic acid, which can be mimicked by introducing this compound-derived lipids, can significantly alter the fatty acid profile of both total lipids and membrane phospholipids in reconstructed human adipose tissue. nih.gov

For example, the addition of linoleic acid to the culture medium of human reconstructed adipose tissue led to an increased relative abundance of linoleic acid in both the total lipid pool and the phospholipid fraction. nih.gov This ability to modify the cellular lipid profile is a powerful tool for studying the impact of specific fatty acids on cellular processes like membrane trafficking, signaling, and inflammatory responses. nih.gov Studies have demonstrated that the fatty acid composition of cellular lipids, including cardiolipin, is highly dependent on the availability of fatty acids in the environment. biorxiv.org

Studies of Cellular Signaling Pathways and Membrane Dynamics

The unique chemical properties of this compound make it a valuable tool for investigating cellular signaling pathways and the dynamic nature of cell membranes. evitachem.comsemanticscholar.orgphysiology.org By incorporating the linoleoyl group into various molecules, researchers can create probes to study lipid-protein interactions and membrane organization.

Creation of Lipid-Modified Molecules for Pathway Elucidation

This compound is used to synthesize lipid-modified molecules that can mimic natural lipids and interact with biological targets, thereby helping to elucidate cellular signaling pathways. ontosight.aievitachem.com For example, derivatives of linoleic acid have been shown to modulate inflammatory responses. By synthesizing specific lipid derivatives using this compound, researchers can test their effects on signaling pathways associated with inflammation.

Furthermore, computational studies have explored the interaction of this compound with proteins involved in signaling pathways. For instance, molecular docking studies have investigated the binding affinity of this compound to proteins such as phospholipase A2, which are involved in inflammatory responses. mdpi.com The synthesis of primary fatty acid amides from this compound also provides standards for studying the metabolism of these signaling molecules. nih.gov

Insights into Cell Membrane Structure and Functionality

This compound and the linoleoyl group are central to understanding the structure and function of cell membranes. The presence of linoleic acid in membrane phospholipids, such as phosphatidylcholine, is crucial for membrane fluidity and properties. mdpi.com Computational modeling studies use linoleoyl-containing phospholipids to create accurate simulations of biological membranes, such as the soybean plasma membrane. umd.edunih.gov

Research on Mitochondrial Cardiolipin Remodeling

This compound is particularly relevant to the study of cardiolipin, a unique phospholipid found almost exclusively in the inner mitochondrial membrane that is crucial for mitochondrial function. physiology.orgmdpi.combiorxiv.org The acyl chain composition of cardiolipin is critical, with tetralinoleoyl-cardiolipin (L4CL) being a predominant species in many tissues, playing a vital role in mitochondrial bioenergetics. physiology.orgmdpi.com

Research has shown that the composition of cardiolipin can be remodeled, and this process is essential for maintaining mitochondrial function. semanticscholar.orgbiorxiv.orgnih.gov Studies have investigated how dietary fats rich in linoleic acid can increase the levels of L4CL in mitochondria, which is associated with enhanced mitochondrial function. mdpi.com The process of cardiolipin remodeling involves the removal and re-acylation of fatty acyl chains, a process that can be studied using linoleoyl-containing substrates. semanticscholar.orgbiorxiv.org The availability of linoleic acid is a key factor in the proper remodeling of cardiolipin, and disruptions in this process are linked to various pathological conditions. physiology.org

Enzyme-Mediated Reactions and Biosynthetic Processes Involving Linoleoyl Moieties

The linoleoyl moiety, an 18-carbon chain with two double bonds (18:2), is a fundamental component of various lipids and plays a crucial role in numerous biological processes. Its incorporation and transformation are mediated by a specific set of enzymes that govern the synthesis of complex lipids. In plants and animals, the biosynthesis of lipids containing linoleoyl groups is essential for membrane structure and as a precursor pool for signaling molecules.

The synthesis of unsaturated fatty acids like linoleic acid involves membrane-bound enzymes, primarily desaturases located in the endoplasmic reticulum. funaab.edu.ng These enzymes introduce double bonds into long-chain acyl-Coenzyme A (CoA) substrates. The process is a complex oxidation reaction requiring molecular oxygen and reducing equivalents from NADH. funaab.edu.ng For example, the conversion of oleoyl-CoA to linoleoyl-CoA is a key step catalyzed by a desaturase. funaab.edu.ng

Once synthesized, linoleoyl moieties are incorporated into various glycerolipids. In plants such as wheat, light can stimulate the synthesis of polyunsaturated fatty acids, with linoleoyl groups being transferred via 1,2-diacylglycerol to plastidial lipids like monogalactosyldiacylglycerol (MGDG). oup.com Studies in sunflower have focused on understanding the pathways that route these linoleoyl moieties from phosphatidylcholine (PC) into reserve triacylglycerols (TAGs). researchgate.net

In mammals, specific acyltransferases are responsible for the precise placement of linoleoyl groups into phospholipids, a process critical for membrane remodeling. A notable example is the remodeling of cardiolipin (CL), a phospholipid unique to the mitochondrial membrane. The enzyme monolysocardiolipin acyltransferase 1 (MLCL AT-1) has been identified as a linoleoyl-CoA specific mitochondrial enzyme. nih.gov This enzyme facilitates the reacylation of monolysocardiolipin (MLCL) back to mature cardiolipin, preferentially utilizing linoleoyl-CoA over other acyl-CoAs like oleoyl-CoA or palmitoyl-CoA. nih.gov The knockdown of MLCL AT-1 in HeLa cells leads to a significant decrease in the incorporation of radiolabeled linoleic acid into cardiolipin, confirming the enzyme's in vivo function. nih.gov

Another critical pathway involving linoleoyl moieties is the biosynthesis of linoleoyl-omega-hydroxyceramides in the human epidermis, which is vital for maintaining the skin's barrier function. nih.gov This process is initiated by the enzyme 12R-lipoxygenase (12R-LOX), which oxidizes the linoleic acid portion of long-chain acylceramides. nih.gov This oxidation is a required step for the formation of the epidermal barrier. nih.gov

Table 1: Key Enzymes in Linoleoyl Moiety Metabolism

| Enzyme Name | Function | Biological Context | Source(s) |

| Fatty Acid Desaturase | Converts oleoyl-CoA to linoleoyl-CoA. | Endoplasmic Reticulum (General) | funaab.edu.ng |

| Monolysocardiolipin Acyltransferase 1 (MLCL AT-1) | Specifically acylates monolysocardiolipin with linoleoyl-CoA to form cardiolipin. | Mitochondria (Human) | nih.gov |

| 12R-Lipoxygenase (12R-LOX) | Initiates the oxidation of linoleic acid in acylceramides. | Epidermis (Human) | nih.gov |

| Lysophosphatidylcholine Acyltransferase (LPCAT) | Transfers acyl groups, including linoleoyl, from PC to acyl-CoA. | Plants (e.g., Sunflower) | researchgate.net |

Table 2: Kinetic Properties of Human MLCL AT-1

| Substrate | Km (μM) | Note | Source(s) |

| Linoleoyl-CoA | 27 | Determined with varying MLCL concentrations. | nih.gov |

| Oleoyl-CoA | 71 | Determined with varying MLCL concentrations. | nih.gov |

| Palmitoyl-CoA | 77 | Determined with varying MLCL concentrations. | nih.gov |

Utilization as a Biochemical Reagent and Probe in Life Science Research

This compound's high reactivity makes it a valuable tool in biochemical and life science research. cymitquimica.com As an acyl chloride, it readily reacts with nucleophilic groups like alcohols and amines to form stable ester and amide linkages, respectively. evitachem.com This property is exploited to synthesize a wide range of lipid derivatives and probes to investigate complex biological systems. evitachem.commedchemexpress.com

A primary application of this compound is in the synthesis of modified lipids used to study lipid metabolism and cellular signaling. evitachem.comontosight.ai Researchers can create specific lipid derivatives that mimic natural molecules, allowing for the investigation of their roles in biochemical pathways. evitachem.com For instance, this compound is used to prepare derivatives that are then tested for their effects on cellular signaling cascades, such as those involved in inflammation.

Furthermore, this compound is instrumental in developing chemical probes for proteomics and metabolomics. A sophisticated strategy involves synthesizing "alkynyl surrogates" of naturally occurring lipids. nih.gov By incorporating an alkyne group into a linoleic acid structure using this compound as a starting point or synthetic equivalent, researchers create a probe that can be introduced into cells. After the probe incorporates into cellular pathways and potentially modifies proteins through adduction, the alkyne tag can be detected via a "click reaction" with an azide-containing reporter molecule, such as azido-biotin. nih.gov This enables the identification of proteins that are adducted by lipid peroxidation products, a process implicated in numerous diseases. nih.gov

This compound also serves as a key reagent in the synthesis of specific agonists for receptors involved in sensory perception. It has been used in the preparation of linoleic acid derivatives designed to bind to and modulate the activity of lingual taste receptors like GPR120 and CD36, which are involved in the perception of fatty acids. google.com These synthetic compounds act as tools to probe the mechanisms of fat taste and its influence on dietary behavior. google.com

The ability of fatty acyl chlorides to modify proteins is a general principle that finds broad application. While specific studies often use related compounds like lauroyl or oleoyl chloride, the chemistry is directly applicable to this compound. d-nb.inforesearchgate.net For example, the acylation of proteins, such as those from rapeseed, with fatty acyl chlorides has been shown to alter their physical properties, like solubility and hydrophobicity. d-nb.inforesearchgate.netresearchgate.net This technique can be used to study how lipidation affects protein structure, function, and interaction with membranes.

Table 3: Applications of this compound as a Biochemical Reagent

| Application Area | Research Goal | Methodology | Source(s) |

| Lipid Metabolism Studies | Investigate the effects of specific lipids on cellular processes. | Synthesize lipid derivatives to modulate signaling pathways (e.g., inflammation). | evitachem.com |

| Chemical Biology Probes | Identify lipid-protein interactions and modifications. | Create alkynyl surrogates of linoleic acid for click chemistry-based detection of protein adduction. | nih.gov |

| Receptor Agonist Synthesis | Probe the function of fatty acid taste receptors. | Synthesize linoleic acid derivatives that act as agonists for GPR120 and CD36. | google.com |

| Protein Modification | Study the effects of lipidation on protein properties. | Acylate proteins to alter their hydrophobicity, solubility, and function (principle demonstrated with related acyl chlorides). | d-nb.inforesearchgate.net |

Computational Chemistry and Modeling Approaches Applied to Linoleoyl Chloride Systems

Molecular Dynamics Simulations of Linoleoyl Derivatives in Biological Environments

Molecular dynamics (MD) simulations allow for the detailed examination of the time-dependent behavior of molecules, making it a powerful technique to study linoleoyl derivatives within biologically relevant contexts such as protein complexes and lipid membranes. mdpi.comijpsr.com These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals structural, dynamical, and thermodynamic properties. mdpi.com

MD simulations have been instrumental in elucidating the interactions between linoleoyl-containing molecules and various biological entities. The binding of peripheral membrane proteins, for instance, is often regulated by specific interactions with lipids in the cell membrane. molbiolcell.orgmdpi.com These interactions can be both electrostatic, involving the lipid headgroups, and hydrophobic, through the insertion of protein components into the acyl chain region of the bilayer. molbiolcell.org

Computational studies have shown that integral membrane proteins are regulated by specific interactions with lipids from the surrounding bilayer. acs.org The stability and function of membrane proteins are significantly influenced by their interactions with the lipid bilayer environment. nih.gov For example, simulations have detailed the "snorkeling" interactions of basic amino acid side chains (like lysine and arginine) with phosphate groups of phospholipids and the interactions of aromatic residues (tryptophan and tyrosine) with lipid headgroups. nih.gov These dynamic interactions, which fluctuate on a nanosecond timescale, are crucial for anchoring the protein within the membrane. nih.gov

Recent research has also explored the role of cholesterol in modulating the interaction of proteins with membranes. Studies on the Chloride Intracellular Channel (CLIC) protein CLIC1, for example, have shown that the presence and concentration of cholesterol regulate its spontaneous insertion into the membrane and its subsequent ion channel activity. plos.org

Table 1: Key Interactions of Linoleoyl Derivatives with Biological Components Studied by Molecular Dynamics

| Interacting Component | Type of Interaction | Key Findings from MD Simulations |

| Target Proteins | Electrostatic and Hydrophobic | Regulation of peripheral membrane protein localization and activity. molbiolcell.org |

| Biomembranes | Specific lipid binding | Integral membrane protein function is modulated by direct lipid interactions. acs.org |

| Phospholipids | Snorkeling and Aromatic stacking | Basic amino acid residues interact with phosphate groups, while aromatic residues interact with headgroups, anchoring the protein. nih.gov |

| Cholesterol | Regulation of membrane insertion | Cholesterol concentration affects the spontaneous insertion and activity of membrane-active proteins. plos.org |

The presence of unsaturated acyl chains like linoleoyl significantly influences the properties of lipid bilayers. MD simulations have revealed that the cis double bonds in linoleate chains introduce a "kinked" conformation, which increases the disorder and affects the packing of the hydrophobic core of the membrane. researchgate.net This disorder can enhance membrane permeability. researchgate.net

The conformational flexibility of polyunsaturated chains allows them to adopt various tilted conformations, enabling the membrane to adapt to stresses and fill voids within the bilayer. acs.org Simulations comparing different isomers of conjugated linoleic acid (CLA) have shown that even subtle differences in double bond position can lead to localized structural differences in the bilayer, which may translate to different biological effects through differential interactions with membrane proteins. researchgate.net Furthermore, studies on model membranes like those composed of 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine (PLPC) have provided detailed insights into the structural properties induced by unsaturation. nih.gov

Table 2: Impact of Linoleoyl Chains on Lipid Bilayer Properties

| Property | Observation from MD Simulations | Reference |

| Membrane Order | Introduction of disorder due to "kinked" conformation of cis double bonds. | researchgate.net |

| Membrane Packing | Affects the packing of the hydrophobic region. | researchgate.net |

| Permeability | Enhanced due to destabilization of the bilayer configuration. | researchgate.net |

| Flexibility | Polyunsaturated chains can adopt various tilted conformations to adapt to stress. | acs.org |

Interactions with Target Proteins and Biomembranes

Ligand-Target Docking Studies for Binding Mode Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), such as a protein. nih.govjpionline.org This method is crucial in structure-based drug design for predicting binding modes and estimating binding affinities. nih.gov Docking methodologies employ search algorithms to generate various ligand poses within the binding site and use scoring functions to evaluate and rank these poses. nih.gov

For derivatives of linoleoyl chloride, docking studies can predict how these molecules interact with the active sites of enzymes or the binding pockets of receptor proteins. mdpi.com The accuracy of these predictions can be enhanced by considering protein flexibility, for instance, through induced fit docking (IFD) protocols. researchgate.net Successful docking can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. jpionline.org Although docking provides valuable predictions, the results are often further validated and refined using more computationally intensive methods like MD simulations to assess the stability of the predicted binding poses over time. mdpi.comresearchgate.net

Quantum Chemical Calculations for Elucidating Reaction Mechanisms

Quantum chemical calculations are essential for understanding the intricate details of chemical reaction mechanisms at the electronic level. rsc.org These methods can be used to map out reaction pathways, identify transition states, and calculate activation energies, providing a deeper understanding than what is achievable through experimental means alone. rsc.orgresearchgate.netnih.gov

For reactions involving this compound, quantum chemical calculations can elucidate the mechanisms of its synthesis or its reactions with biological nucleophiles. For instance, density functional theory (DFT) and coupled-cluster methods can be employed to study the degradation pathways of related chlorinated compounds. nih.gov Such calculations can determine the energies of reactants, intermediates, products, and transition states, indicating the most favorable reaction pathways. researchgate.net The G4 level of theory, for example, has been used to support mechanisms involving the formation of weakly bound donor-acceptor complexes in reactions of similar small molecules. csic.es These computational approaches are invaluable for predicting unknown reactions and guiding the design of new synthetic methodologies. rsc.org

Multiscale Modeling of Linoleoyl-Containing Macromolecular Assemblies

Biological processes often span multiple length and time scales, making them challenging to study with a single computational method. Multiscale modeling addresses this by combining different levels of resolution, from quantum mechanical to coarse-grained, to simulate complex systems like macromolecular assemblies. nih.govresearchgate.net This hierarchical approach allows for the efficient simulation of large systems over long timescales while retaining atomic detail where it is most important. nih.govrsc.org

In the context of linoleoyl-containing systems, multiscale MD simulations have been used to investigate the interactions of protein oligomers with complex lipid nanodomains. For example, studies on asymmetric raft membranes containing linoleoyl-phosphatidylcholine have explored the binding of hetero-oligomers to these membranes, revealing how these proteins interact with specific lipid types like phosphatidylserine (PS) and ganglioside (GM1). mdpi.comresearchgate.net These simulations can capture microsecond-long lipid binding events and provide atomistic details of membrane disruption and protein folding on the membrane surface. mdpi.comresearchgate.net Such models are crucial for understanding how the composition and organization of membranes containing linoleoyl derivatives influence the behavior of associated proteins and larger macromolecular complexes. mdpi.comresearchgate.net

Future Directions and Emerging Research Avenues for Linoleoyl Chloride

Development of Novel and Green Synthetic Routes with Enhanced Sustainability

The traditional synthesis of linoleoyl chloride often involves reagents like thionyl chloride or oxalyl chloride, which can generate hazardous byproducts and require stringent handling protocols. researchgate.netcsic.esumich.edu The future of this compound synthesis lies in the development of greener, more sustainable methods.

Recent research has explored microwave-assisted synthesis and the use of less hazardous chlorinating agents to improve the environmental footprint of the production process. researchgate.net One promising approach involves the direct conversion of linoleic acid to this compound using milder reagents and catalysts, minimizing waste and energy consumption. Another avenue of exploration is the use of enzymatic processes, which could offer high selectivity and operate under benign conditions, representing a significant leap towards sustainable production. nih.govnumberanalytics.com The development of solvent-free or bio-based solvent systems is also a key area of focus to reduce the environmental impact of synthesis. frontiersin.org

A comparative look at synthetic methodologies highlights the trend towards greener alternatives:

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Traditional | Thionyl Chloride, Oxalyl Chloride | Reflux | High yield | Hazardous byproducts, harsh conditions |

| Microwave-Assisted | Linoleic acid, chlorinating agent | Microwave irradiation | Reduced reaction time | Scalability challenges |

| Enzymatic | Linoleic acid, lipase, chlorinating source | Mild, aqueous | High selectivity, environmentally friendly | Potentially lower yields, enzyme cost |

| Solvent-Free | Linoleic acid, immobilized catalyst | Varies | Reduced solvent waste | Catalyst development needed |

Exploration of Undiscovered Chemical Transformations and Specialized Reactivity

The reactivity of this compound is primarily centered around its acyl chloride group, which readily participates in acylation reactions to form esters and amides. evitachem.com However, the presence of two double bonds in its long hydrocarbon chain offers opportunities for a wider range of chemical transformations that remain largely unexplored.

Future research will likely focus on leveraging these double bonds for reactions such as:

Epoxidation and Dihydroxylation: To create novel polyhydroxylated fatty acid derivatives with potential applications in materials and biological systems.

Metathesis Reactions: To synthesize unique long-chain molecules and polymers.

Radical Additions: To introduce new functional groups across the double bonds.

Investigating the regioselectivity and stereoselectivity of these reactions will be crucial for creating well-defined molecules with specific properties. The development of new catalytic systems tailored for these transformations will be a key enabler of this research.

Expansion of Applications in Advanced Materials Science and Nanotechnology

This compound is already recognized for its potential in materials science, particularly in the synthesis of biodegradable polymers and lipid-based nanocarriers for drug delivery. ontosight.ai The future will see an expansion of these applications into more advanced and specialized areas.

In materials science , this compound can be used as a monomer or a modifying agent to create polymers with tailored properties, such as improved flexibility and thermal stability. chemimpex.com Its incorporation into coatings and resins can enhance their performance and biodegradability.

In the realm of nanotechnology , this compound and its derivatives are being explored for the creation of sophisticated drug delivery systems. ontosight.airesearchgate.net For instance, they can be incorporated into the structure of liposomes to enhance the loading and delivery of therapeutic agents. researchgate.net The ability to functionalize nanoparticles with this compound opens up possibilities for targeted drug delivery and the development of novel theranostic agents. The use of this compound in the formation of nanovesicles for biophotonic contrast agents is another promising area of research. nih.gov

Deeper Mechanistic Understanding in Complex Biochemical Systems

While this compound itself is a synthetic compound, its close structural relationship to linoleic acid, a vital component of biological membranes and a precursor to signaling molecules, makes it a valuable tool for biochemical research. ontosight.aievitachem.com Future investigations will aim to achieve a deeper mechanistic understanding of how this compound and its derivatives interact with complex biochemical systems.

This includes studying its role in lipid metabolism and its influence on cellular signaling pathways. evitachem.com By using this compound to create specific lipid-modified molecules, researchers can probe the intricacies of enzyme-substrate interactions and the dynamics of cell membranes. evitachem.comchemimpex.com Understanding how the introduction of a linoleoyl group affects the structure and function of proteins and other biomolecules is a key area for future exploration. For example, studies have investigated the interaction of this compound with proteins like PLA2G4A. mdpi.com

Integration of Advanced Computational and Experimental Methodologies for Systems-Level Understanding

The complexity of the reactions and interactions involving this compound necessitates the integration of advanced computational and experimental approaches for a comprehensive, systems-level understanding.

Computational modeling , including molecular dynamics simulations and quantum-chemical calculations, can provide valuable insights into the reaction mechanisms, binding affinities, and conformational dynamics of this compound and its derivatives. pnas.orgacs.orgnih.gov These computational studies can predict the behavior of these molecules in different environments and guide the design of new experiments. For instance, molecular docking studies have been used to evaluate the binding energy of this compound with specific proteins. mdpi.com

By combining computational predictions with experimental validation through techniques like spectroscopy, chromatography, and biological assays, researchers can build robust models that explain the behavior of this compound from the molecular to the systems level. This integrated approach will be instrumental in accelerating the discovery and development of new applications for this versatile compound.

Q & A

Q. What are the optimal conditions for handling and storing linoleoyl chloride to ensure chemical stability in laboratory settings?

this compound is highly reactive due to its acyl chloride group. Storage under inert gas (e.g., argon) at −20°C in anhydrous solvents like methylene chloride prevents hydrolysis . Solubility data indicate it is freely soluble in methylene chloride but reacts violently with water, necessitating moisture-free environments during synthesis .

Q. How can this compound be purified after synthesis, and what analytical methods validate its purity?

Post-synthesis purification involves distillation under reduced pressure or column chromatography using silica gel. Thin-layer chromatography (TLC) with iodine vapor visualization confirms purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) quantifies structural integrity . Infrared (IR) spectroscopy identifies characteristic C=O and C-Cl stretches (1740–1820 cm⁻¹ and 550–600 cm⁻¹, respectively) .

Q. What are the primary applications of this compound in lipid biochemistry?

It is widely used to synthesize phospholipids (e.g., dilinoleoylphosphatidylcholine) via acylation of glycerol-3-phosphocholine. This reaction requires 4-pyrrolidinopyridine as a catalyst, yielding phospholipids for membrane studies or drug delivery systems .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound derivatives (e.g., antiviral vs. anti-inflammatory effects)?

Contradictions may arise from differences in assay conditions or derivative stability. For example, this compound-derived compounds in HPV-16 inhibition studies showed variable binding affinities (−0.21 to 0.18 in molecular docking scores), likely due to conformational flexibility of the linoleoyl chain . Validate findings using orthogonal assays (e.g., surface plasmon resonance for binding kinetics) and control for hydrolytic degradation .

Q. What experimental strategies optimize the regioselectivity of this compound in esterification reactions with polyols?

Regioselectivity is influenced by solvent polarity and catalyst choice. In synthesizing linoleoyl polyoxylglycerides, polyethylene glycol (PEG) with a mean molecular weight of 300–400 enhances solubility and reduces side reactions. Monitor reaction progress via hydroxyl value titration (target: 120–180 mg KOH/g) and peroxide value assays (<15 meq/kg) to ensure product consistency .

Q. How do structural modifications of this compound (e.g., deuterated analogs) impact its metabolic stability in vivo?

Deuterated derivatives (e.g., linoleoyl ethanolamide-d4) exhibit prolonged half-lives due to kinetic isotope effects. In BALB/c mice, deuterated analogs showed 4-fold higher potency in suppressing DNFB-induced inflammation compared to non-deuterated forms. Use LC-MS/MS to track isotopic enrichment and validate metabolic pathways .

Q. What are the limitations of using this compound in large-scale enzymatic studies, and how can they be mitigated?

Hydrolysis during enzymatic assays (e.g., phospholipase A2 studies) can generate free linoleic acid, confounding results. Pre-incubate enzymes with irreversible inhibitors (e.g., methyl arachidonyl fluorophosphonate) to block hydrolysis, and quantify residual chloride via potentiometric titration .

Methodological Guidance

Q. How should researchers design dose-response studies for this compound derivatives in animal models?

Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations (measured via HPLC) with biological effects (e.g., analgesia). In guinea pigs, linoleoyl glycine shortened QT intervals at 0.1–0.2 mg doses, suggesting nonlinear kinetics. Include vehicle controls (e.g., PEG-400) to isolate compound-specific effects .

Q. What chromatographic techniques are recommended for separating this compound derivatives from complex biological matrices?

Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (70:30 to 95:5) effectively resolves linoleoyl ethanolamide and its metabolites. For lipidomics, couple with high-resolution mass spectrometry (HRMS) in positive ion mode (m/z 300–600 range) .

Q. How can computational tools enhance the design of this compound-based inhibitors for target proteins?

Molecular dynamics simulations (e.g., GROMACS) predict binding modes of linoleoyl derivatives to targets like KCNQ1/KCNE1 channels. Validate docking scores (e.g., AutoDock Vina) with electrophysiology (e.g., two-electrode voltage clamping in Xenopus oocytes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。